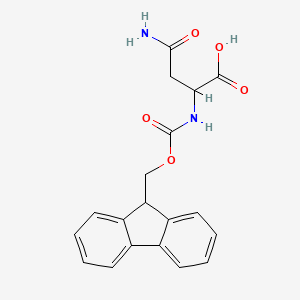
Fmoc-D-Asn-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-Asn-OH is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asn-OH typically involves the protection of the amino group of L-asparagine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Asn-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the amino group for further peptide bond formation.
Oxidation and Reduction: While the compound itself is stable, the Fmoc group can be sensitive to strong oxidizing and reducing agents, which can lead to its removal or degradation.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Peptide Bond Formation: Coupling reagents like HATU or DIC are used in the presence of a base to form peptide bonds.
Major Products Formed
The primary product formed from these reactions is the deprotected L-asparagine, which can then participate in further peptide synthesis to form larger peptide chains or proteins .
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Asn-OH has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of Fmoc-D-Asn-OH is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of L-asparagine, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group, the free amino group can participate in the formation of peptide bonds, facilitating the synthesis of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-lysine
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-phenylalanine
Uniqueness
Fmoc-D-Asn-OH is unique due to its specific application in peptide synthesis, particularly in the protection of the amino group of L-asparagine. This allows for selective peptide bond formation, making it a valuable tool in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C19H18N2O5 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24) |
InChI-Schlüssel |
YUGBZNJSGOBFOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















